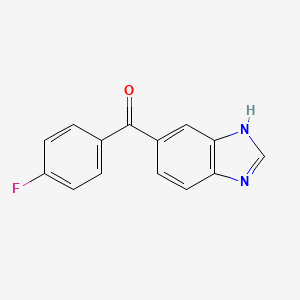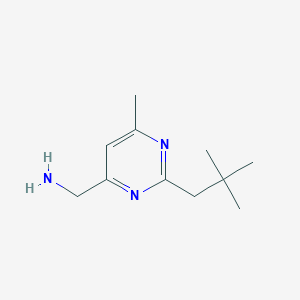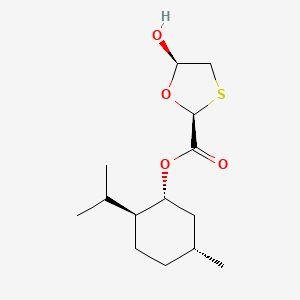
2,6-Lutidine-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Lutidine-15N is a nitrogen-15 labeled derivative of 2,6-lutidine, a natural heterocyclic aromatic organic compound. This compound is a colorless liquid with mildly basic properties and a pungent, noxious odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Lutidine was first isolated from the basic fraction of coal tar and bone oil . In the laboratory, it can be synthesized through the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of 2,6-dimethyl-1,4-dihydropyridine. This intermediate undergoes hydrolysis and decarboxylation to yield 2,6-lutidine .
Industrial Production Methods
Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia . This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Lutidine undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,6-lutidine with air results in the formation of 2,6-diformylpyridine.
Protonation: Protonation of 2,6-lutidine yields lutidinium salts, which are used as weak acids.
Common Reagents and Conditions
Common reagents used in reactions with 2,6-lutidine include air (for oxidation), acids (for protonation), and various organic compounds in substitution reactions. The conditions typically involve standard laboratory temperatures and pressures.
Major Products
The major products formed from these reactions include 2,6-diformylpyridine (from oxidation) and lutidinium salts (from protonation) .
Applications De Recherche Scientifique
2,6-Lutidine-15N has several scientific research applications:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in the formation of silyl ethers.
Biology: The nitrogen-15 isotope labeling makes it useful in nuclear magnetic resonance (NMR) studies to investigate biological molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is evaluated for use as a food additive due to its nutty aroma at very low concentrations.
Mécanisme D'action
The mechanism of action of 2,6-lutidine involves its basic properties and steric hindrance due to the two methyl groups. These properties make it a suitable mild base in organic synthesis, where it can facilitate reactions without participating as a nucleophile . The molecular targets and pathways involved include its interaction with acids to form lutidinium salts and its role in oxidation reactions to form diformyl derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Lutidine
- 2,4-Lutidine
- 2,6-Dimethylpiperidine
Uniqueness
2,6-Lutidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it less nucleophilic and more suitable as a sterically hindered base compared to other lutidines .
Propriétés
Formule moléculaire |
C7H9N |
|---|---|
Poids moléculaire |
108.15 g/mol |
Nom IUPAC |
2,6-dimethyl(115N)pyridine |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1 |
Clé InChI |
OISVCGZHLKNMSJ-VJJZLTLGSA-N |
SMILES isomérique |
CC1=[15N]C(=CC=C1)C |
SMILES canonique |
CC1=NC(=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)



![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)








